1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one
Description
1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one ring fused to a substituted quinoline moiety. The quinoline core contains a chlorine atom at position 5 and a hydroxyl group at position 8, while the methylene bridge links the quinoline system to the pyrrolidinone ring at position 5. The hydroxyl and chlorine substituents may enhance hydrogen-bonding interactions and lipophilicity, respectively, influencing solubility and target binding.
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-7-9(8-17-6-2-4-12(17)18)14(19)13-10(11)3-1-5-16-13/h1,3,5,7,19H,2,4,6,8H2 |
InChI Key |
YWICHOLVOTVAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-8-hydroxyquinoline and pyrrolidin-2-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The 5-chloro-8-hydroxyquinoline is first reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methylene bridge. This intermediate is then reacted with pyrrolidin-2-one to form the final product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, to form the corresponding hydroxy derivative. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives. This reaction is typically carried out under basic conditions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Studies have shown that derivatives containing the 8-hydroxyquinoline moiety can effectively inhibit various bacterial and fungal pathogens. For instance, compounds derived from 8-hydroxyquinoline have demonstrated activity against strains such as E. coli and S. aureus .
- Anticancer Properties : Research indicates that this compound can induce cytotoxic effects in cancer cells. It has been tested against several cancer cell lines, including human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2). Some derivatives showed IC50 values lower than standard chemotherapeutic agents, indicating promising anticancer potential .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells and provide a therapeutic strategy against various malignancies .
Biological Research
- Neuroprotective Effects : Compounds related to 8-hydroxyquinoline have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. They function as metal chelators, potentially mitigating oxidative stress associated with these conditions .
- Antiviral Activity : Some derivatives have shown promise as antiviral agents, targeting viral replication processes. Their mechanism often involves interference with viral enzyme activity or cellular pathways essential for viral life cycles .
Industrial Applications
- Material Science : In the industrial sector, this compound serves as a precursor in the synthesis of dyes and pigments due to its vibrant color properties derived from the quinoline structure .
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs), where it can function as an electron transport material .
Case Studies
Several case studies highlight the efficacy of 1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one in different applications:
- Antibacterial Efficacy Study : A study evaluated various derivatives against multiple pathogenic strains using disk diffusion methods, revealing that certain compounds exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on cancer cell lines, demonstrating that specific substitutions on the quinoline ring significantly enhanced anticancer activity while maintaining low toxicity towards normal cells .
- Neuroprotection Trials : Research involving animal models has indicated that certain derivatives can protect against neurodegeneration by chelating metal ions that contribute to oxidative damage .
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair.
Pathways Involved: The compound can interfere with signaling pathways that regulate cell growth and apoptosis. By inhibiting these pathways, it can induce cell death in cancer cells and inhibit the growth of microbial pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with four analogs, focusing on structural features, synthesis, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Structural Variations Quinoline vs. Quinoxaline: The target compound’s quinoline core (two fused benzene rings with one N atom) differs from the quinoxaline system (two N atoms) in . This affects electronic properties and binding modes. Substituent Effects: The 8-OH group in the target compound may increase hydrogen-bonding capacity compared to 8-Me in or CF₃ in . The 5-Cl substituent aligns with and , enhancing halogen bonding. Heterocyclic Core: Pyrrolidin-2-one (lactam) in the target compound and offers conformational flexibility, whereas pyridin-2-one in is more planar, affecting π-stacking interactions.
Synthetic Approaches The target compound’s synthesis likely involves N-alkylation of pyrrolidinone with a chloromethyl-quinoline precursor, akin to the method in (KOtBu/DMF/THF). Green synthesis protocols from (phosphorus oxychloride, diethylmalonate) could be adapted for scalability.
Biological Activity The quinoline-pyrrolidinone hybrid in the target compound may exhibit antimicrobial activity similar to , but the 8-OH group could modulate efficacy against Gram-negative bacteria (enhanced permeability). Compared to (trifluoromethyl group), the target’s hydroxyl group may reduce lipophilicity but improve water solubility.
Physicochemical Properties
- Solubility : The target’s 8-OH group likely improves aqueous solubility over (8-Me) and (CF₃). However, it may be less stable under acidic conditions due to lactam ring hydrolysis.
- Crystallinity : The intermolecular H-bonding and π–π interactions observed in suggest the target compound could form stable crystalline phases, aiding purification.
Biological Activity
1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one is a synthetic organic compound that integrates a pyrrolidin-2-one moiety with a 5-chloro-8-hydroxyquinoline structure. This unique combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClN2O2 |
| Molecular Weight | 276.72 g/mol |
| IUPAC Name | This compound |
| InChI Key | YWICHOLVOTVAMW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The primary reactants include 5-chloro-8-hydroxyquinoline and pyrrolidin-2-one.
- Reaction Conditions : The reaction is conducted under basic conditions, commonly using sodium hydroxide or potassium carbonate.
- Synthetic Route : The quinoline derivative is first alkylated to introduce a methylene bridge, followed by reaction with pyrrolidin-2-one to yield the final product.
Antimicrobial Properties
Compounds containing the 8-hydroxyquinoline structure are known for their broad-spectrum antimicrobial activity. Specifically, this compound has demonstrated:
- Inhibition of Bacterial Growth : Studies indicate effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL for Bacillus subtilis to <125 µg/mL for Escherichia coli .
Antifungal Activity
The compound has shown promising antifungal properties, particularly against Candida species and dermatophytes, with reported MIC values comparable to other known antifungals .
Anticancer Activity
Research indicates that derivatives of quinoline exhibit anticancer properties through mechanisms such as:
- Topoisomerase Inhibition : By targeting topoisomerases involved in DNA replication and repair, the compound can induce apoptosis in cancer cells .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, including those involved in DNA replication.
- Signal Transduction Pathways : It interferes with signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antiviral Activity : A study evaluated various derivatives for their ability to inhibit H5N1 avian influenza viruses. Compounds with specific substituents showed significant growth inhibition while maintaining low cytotoxicity .
- Structure–Activity Relationship (SAR) : Research into the lipophilicity and electronic properties of quinoline derivatives indicated that modifications can enhance biological activity against pathogens .
- Comparative Analysis : A comparative study on related quinoline derivatives highlighted differences in biological activities based on structural variations, emphasizing the importance of functional groups in determining efficacy .
Q & A
Q. How do substituent modifications (e.g., replacing chloro with fluoro) affect the compound’s pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
